molecular formula C14H16Cl2N2O5S B2368991 Ethyl 2-{1-[(3,4-dichlorophenyl)sulfonyl]-3-oxo-2-piperazinyl}acetate CAS No. 318469-55-5

Ethyl 2-{1-[(3,4-dichlorophenyl)sulfonyl]-3-oxo-2-piperazinyl}acetate

Cat. No. B2368991
CAS RN: 318469-55-5
M. Wt: 395.25
InChI Key: NWUVTGDOPFQPAW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 2-{1-[(3,4-dichlorophenyl)sulfonyl]-3-oxo-2-piperazinyl}acetate, or ETH-DCPA, is a synthetic compound that has been used in a variety of scientific research applications. It has been used in experiments examining the effects of drugs on human physiology, as well as in research into the biochemical and physiological effects of drugs. ETH-DCPA is a versatile and reliable compound, and its use in scientific research has been increasing due to its effectiveness in a variety of experiments.

Scientific Research Applications

Synthesis and Chemical Properties

  • Domino Annulation for Synthesis of Thienothiopyrans : Ethyl 2-[(2-oxo-2-arylethyl)sulfonyl]acetate, a compound related to Ethyl 2-{1-[(3,4-dichlorophenyl)sulfonyl]-3-oxo-2-piperazinyl}acetate, was used in L-proline-catalyzed reactions to produce thieno[3,2-c]thiopyran derivatives. This process involved creating three C-C bonds and generating three new stereocenters with high diastereoselectivity (Indumathi, Perumal, & Menéndez, 2010).

  • Synthesis of Tetrahydro-1H-pyrido[3,4-b][1,4]thiazin-2(3H)-ones : A five-component reaction involving ethyl 2-[(2-oxopropyl)sulfanyl]acetate led to the synthesis of diastereomers of 5,7-diaryl-tetrahydro-1H-pyrido[3,4-b][1,4]thiazin-2(3H)-ones. This showcases a tandem Mannich-enamine-substitution sequence, demonstrating the compound's versatility in organic synthesis (Raja & Perumal, 2006).

  • Antibacterial Compound Synthesis : A study synthesized acetamide derivatives bearing azinane and 1,3,4-oxadiazole cores, starting from ethyl piperidin-4-carboxylate. These derivatives showed moderate inhibitory activities against various bacterial strains, indicating potential in antibacterial research (Iqbal et al., 2017).

  • Stereoselective Synthesis of Highly Functionalized [1,4]-Thiazines : Another study utilized ethyl 2-[(2-oxo-2-arylethyl)sulfonyl]acetate for the one-pot, four-component tandem reaction leading to the synthesis of ethyl 3-aroyl-1-benzyl-2,2-dioxo-4-aryloctahydro-2-pyrrolo[2,1-c][1,4]thiazine-1-carboxylates. This illustrates the compound's role in facilitating complex chemical syntheses (Indumathi, Kumar, & Perumal, 2007).

  • Synthesis of Methanones as Potential Therapeutic Agents : A linear bi-step approach was used to synthesize {4-[(2-alkoxy/aralkyloxy-3,5-dichlorophenyl)sulfonyl]-1-piperazinyl}(2-furyl)methanones, starting from 2-furyl(1-piperazinyl)methanone. These compounds exhibited considerable inhibitory activity against α-glucosidase enzyme, highlighting potential therapeutic applications (Abbasi et al., 2019).

properties

IUPAC Name

ethyl 2-[1-(3,4-dichlorophenyl)sulfonyl-3-oxopiperazin-2-yl]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16Cl2N2O5S/c1-2-23-13(19)8-12-14(20)17-5-6-18(12)24(21,22)9-3-4-10(15)11(16)7-9/h3-4,7,12H,2,5-6,8H2,1H3,(H,17,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWUVTGDOPFQPAW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1C(=O)NCCN1S(=O)(=O)C2=CC(=C(C=C2)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16Cl2N2O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.